REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])[CH2:3]1.C(OC(=O)C)=C>C1COCC1>[OH:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][C@H:4]([N:8]2[C:9](=[O:18])[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:16]2=[O:17])[CH2:3]1
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
OC1CC(CCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
C(=C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 3˜5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel (eluting with petroleum ether/ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]1C[C@H](CCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.37 mol | |
AMOUNT: MASS | 90 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])[CH2:3]1.C(OC(=O)C)=C>C1COCC1>[OH:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][C@H:4]([N:8]2[C:9](=[O:18])[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:16]2=[O:17])[CH2:3]1
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
OC1CC(CCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
C(=C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 3˜5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel (eluting with petroleum ether/ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]1C[C@H](CCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.37 mol | |
AMOUNT: MASS | 90 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])[CH2:3]1.C(OC(=O)C)=C>C1COCC1>[OH:1][C@@H:2]1[CH2:7][CH2:6][CH2:5][C@H:4]([N:8]2[C:9](=[O:18])[C:10]3[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:16]2=[O:17])[CH2:3]1
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
OC1CC(CCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
252 g
|
Type
|
reactant
|
Smiles
|
C(=C)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at rt for 3˜5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Then the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel (eluting with petroleum ether/ethyl acetate=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O[C@H]1C[C@H](CCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.37 mol | |
AMOUNT: MASS | 90 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |